4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline
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Overview
Description
4-[6-Chloro-7-[4-(1-phenylethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridin-2-yl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 4-[6-Chloro-7-[4-(1-phenylethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridin-2-yl]-N,N-dimethylaniline involves several steps. One common method starts with the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate is then subjected to a series of halogenation and alkylation reactions under phase transfer catalysis conditions to yield the final product . Industrial production methods may involve optimizing these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and piperazine moieties, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[6-Chloro-7-[4-(1-phenylethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridin-2-yl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[6-Chloro-7-[4-(1-phenylethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridin-2-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes critical for the survival and proliferation of pathogens or cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-[6-Chloro-7-[4-(1-phenylethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridin-2-yl]-N,N-dimethylaniline include other imidazo[4,5-b]pyridine derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their specific chemical properties and biological activities. For example:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: An intermediate in the synthesis of the target compound.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another compound with potential antiviral activity. The uniqueness of 4-[6-Chloro-7-[4-(1-phenylethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridin-2-yl]-N,N-dimethylaniline lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29ClN6 |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
4-[6-chloro-7-[4-(1-phenylethyl)piperazin-1-yl]-1H-imidazo[4,5-b]pyridin-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H29ClN6/c1-18(19-7-5-4-6-8-19)32-13-15-33(16-14-32)24-22(27)17-28-26-23(24)29-25(30-26)20-9-11-21(12-10-20)31(2)3/h4-12,17-18H,13-16H2,1-3H3,(H,28,29,30) |
InChI Key |
BMJCQIUKICOIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=C4C(=NC=C3Cl)N=C(N4)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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